Acetic acid;2,3-dimethylpentan-3-ol
Description
Structure
2D Structure
Properties
CAS No. |
63553-17-3 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
acetic acid;2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H16O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h6,8H,5H2,1-4H3;1H3,(H,3,4) |
InChI Key |
UYGKMBAJJFTPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)O.CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Esterification Reactions Employing Acetic Acid and 2,3-Dimethylpentan-3-ol
The direct esterification of acetic acid and 2,3-dimethylpentan-3-ol is a common method for producing 2,3-dimethylpentan-3-yl acetate (B1210297). youtube.comyoutube.com However, being a tertiary alcohol, 2,3-dimethylpentan-3-ol is prone to elimination reactions under strongly acidic and high-temperature conditions, which can lead to the formation of undesired alkene byproducts. thermofisher.com Therefore, the choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired ester.
Homogeneous Catalysis in Esterification Research
Homogeneous catalysts, which exist in the same phase as the reactants, are frequently employed in esterification reactions. youtube.com Strong mineral acids like sulfuric acid are effective catalysts for this reaction. youtube.comthermofisher.com The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. thermofisher.com
Recent research has also explored the use of other homogeneous catalysts. For instance, a study on the synthesis of various acetates highlighted the use of acetic acid itself as a catalyst in certain tandem reactions, demonstrating its dual role as a reagent and a catalyst. aalto.fi Another study showed that palladium(II) complexes can act as homogeneous catalysts in the synthesis of vinyl acetate, suggesting the potential for metal-based homogeneous catalysts in other acetate syntheses. nih.govresearchgate.net
| Catalyst | Reactants | Conditions | Outcome | Reference |
| Sulfuric Acid | Acetic Acid, Isopentyl Alcohol | Reflux | Synthesis of isopentyl acetate | thermofisher.com |
| Acetic Acid | Glycerol (B35011), Isopropenyl Acetate | 50 °C | Formation of glycerol orthoesters | aalto.fi |
| Palladium(II) | Ethylene (B1197577), Acetic Acid | Not specified | Selective ethylene acetoxylation | nih.govresearchgate.net |
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced environmental impact. unex.esresearchgate.net For the synthesis of acetates, various solid acid catalysts have been investigated.
Activated carbons, modified by treatment with acids like sulfuric acid, have been shown to be effective heterogeneous catalysts for the acetylation of alcohols. unex.es These catalysts can be easily recovered and reused multiple times with only a small decrease in activity. unex.es Ion-exchange resins, such as Amberlyst-15, have also been successfully used as heterogeneous catalysts in the synthesis of acetal (B89532) acetates. aalto.fi
Studies on the synthesis of other acetates, such as eugenyl acetate, have demonstrated the high efficiency of commercial resins like Lewatit® GF 101, achieving high conversion rates in short reaction times. researchgate.net Furthermore, mixed oxides, such as those containing zinc and lanthanum, have shown high catalytic activity in transesterification reactions to produce other esters. mdpi.com
| Catalyst | Reactants | Conditions | Conversion/Yield | Reference |
| Sulfuric Acid-treated Activated Carbon | Various alcohols, Acetic Anhydride (B1165640) | Room Temperature, 90 min | Quantitative yield | unex.es |
| Amberlyst-15 | Glycerol, Isopropenyl Acetate | 30 °C | 78% yield of acetal acetates | aalto.fi |
| Lewatit® GF 101 | Eugenol, Acetic Anhydride | 70 °C, 10 min | 94.85% conversion | researchgate.net |
| ZnO/La₂O₃ | Glycerol, Dialkyl Carbonate | Not specified | 95.7% yield | mdpi.com |
Enzymatic and Biocatalytic Approaches
Enzymatic and biocatalytic methods are gaining increasing attention as they offer high selectivity and operate under mild reaction conditions. While specific research on the enzymatic synthesis of 2,3-dimethylpentan-3-yl acetate is limited in the provided search results, the general principles of enzymatic esterification are well-established. Lipases are commonly used enzymes for this purpose. These reactions are typically carried out in organic solvents or solvent-free systems to shift the equilibrium towards ester formation.
Solvent-Free and Green Chemistry Synthetic Strategies
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes. unex.es The acetylation of alcohols using heterogeneous catalysts can often be performed under solvent-free conditions. unex.es For example, the use of activated carbon catalysts allows for the efficient synthesis of acetates at room temperature without the need for a solvent. unex.es
Another green approach involves using one of the reactants in excess to act as the solvent. thermofisher.com In the context of synthesizing 2,3-dimethylpentan-3-yl acetate, using an excess of acetic acid could serve this purpose. The use of isopropenyl acetate as an acetylating agent is also considered a green alternative, as it produces acetone (B3395972) as a benign byproduct. aalto.fi
Microwave-Assisted and Sonochemical Syntheses
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. researchgate.netnih.govcbiore.id The application of microwave irradiation in the synthesis of various esters and other organic compounds has been shown to significantly reduce reaction times compared to conventional heating methods. nih.govresearchgate.net For instance, the synthesis of 3-hydroxy-2-oxindoles through condensation reactions was achieved in high yields within 5-10 minutes under microwave irradiation. nih.gov While direct studies on the microwave-assisted synthesis of 2,3-dimethylpentan-3-yl acetate are not detailed in the search results, this methodology holds significant promise for its rapid and efficient production.
Sonochemistry, the application of ultrasound to chemical reactions, is another technique that can enhance reaction rates. The formation of acoustic cavitation bubbles generates localized high temperatures and pressures, which can accelerate mass transfer and increase the reactivity of the chemical species.
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netrsc.org The synthesis of various organic compounds, including esters and nitrogen-containing heterocycles, has been successfully demonstrated using continuous-flow reactors. aalto.firesearchgate.netrsc.org
For example, the synthesis of acetal acetates and triacetin (B1683017) from glycerol has been achieved under continuous-flow conditions, leading to high productivity. aalto.fi Similarly, the synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide was significantly faster in a continuous microflow system compared to a batch reactor. researchgate.net These examples highlight the potential for developing a continuous-flow process for the synthesis of 2,3-dimethylpentan-3-yl acetate, which could lead to a more efficient and safer manufacturing process.
Alternative Synthetic Routes to the Acetic Acid Ester of 2,3-Dimethylpentan-3-ol
The synthesis of esters from sterically hindered tertiary alcohols like 2,3-dimethylpentan-3-ol is often challenging. Alternative methods to direct esterification are frequently employed to achieve higher yields and milder reaction conditions.
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.comwikipedia.org In this context, a simple ester like methyl acetate or ethyl acetate can be reacted with 2,3-dimethylpentan-3-ol to form the desired 2,3-dimethylpentan-3-yl acetate. This reaction is an equilibrium process that can be driven to completion by using a large excess of the alcohol or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) via distillation. wikipedia.orglibretexts.org
The reaction can be catalyzed by acids or bases. wikipedia.org Strong acids protonate the carbonyl group of the starting ester, rendering it more electrophilic and susceptible to nucleophilic attack by the tertiary alcohol. libretexts.org Base catalysts, such as alkoxides, deprotonate the alcohol to form a more potent nucleophile. masterorganicchemistry.com However, the steric bulk of 2,3-dimethylpentan-3-ol can significantly slow down these reactions.
Enzymatic catalysis, particularly with lipases, presents a milder alternative for the transesterification of tertiary alcohols. nih.gov While tertiary alcohols are challenging substrates due to steric hindrance, engineered enzymes like specific variants of Candida antarctica lipase (B570770) A (CalA) have shown improved activity and enantioselectivity in such transformations. nih.gov Catalysts such as Scandium(III) triflate and K₂HPO₄ have also been reported to be effective for transesterification under various conditions. organic-chemistry.org
| Catalyst Type | Specific Example | General Conditions | Reference |
|---|---|---|---|
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Excess alcohol, heat, removal of byproduct | wikipedia.org |
| Base Catalyst | Sodium Methoxide (NaOMe) | Anhydrous conditions, use of methyl acetate as reactant | masterorganicchemistry.com |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Boiling alcohol | organic-chemistry.org |
| Heterogeneous Base | Dipotassium Phosphate (K₂HPO₄) | Mild conditions, tolerates various functional groups | organic-chemistry.org |
| Enzyme | Engineered Candida antarctica Lipase A | Organic solvent, specific enzyme variant for improved rate | nih.gov |
Acetylation of 2,3-Dimethylpentan-3-ol via Other Acylating Agents
More reactive acylating agents than acetic acid are commonly used for the esterification of sterically hindered alcohols. These reactions are typically faster and often proceed under milder conditions.
Acetyl Chloride: This is a highly reactive acylating agent that reacts vigorously with alcohols to produce the corresponding ester and hydrogen chloride gas. libretexts.orgchemguide.co.ukchemguide.co.uk The reaction with 2,3-dimethylpentan-3-ol would be rapid but the generation of acidic HCl can lead to side reactions, such as dehydration of the tertiary alcohol to form alkenes. To prevent this and to neutralize the HCl, a weak, non-nucleophilic base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) is often added. youtube.com
Acetic Anhydride: A less reactive but safer alternative to acetyl chloride, acetic anhydride reacts with alcohols to form the ester and acetic acid as a byproduct. mdpi.com This reaction is often slower and may require heating or the use of a catalyst. Potent catalysts for this transformation include Lewis acids like scandium triflate (Sc(OTf)₃) or cobalt(II) chloride (CoCl₂), and base catalysts like DMAP. Solvent- and catalyst-free methods, involving heating a neat mixture of the alcohol and acetic anhydride, have also been developed and are effective even for hindered tertiary alcohols.
Other specialized reagents can facilitate the acylation of challenging alcohols. For instance, benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are efficient intermediates for the esterification of tertiary alcohols in the presence of a base. researchgate.net
| Acylating Agent | Byproduct | Reactivity | Typical Conditions | Reference |
|---|---|---|---|---|
| Acetyl Chloride (CH₃COCl) | HCl | Very High | Room temperature, often with a base (e.g., pyridine) | chemguide.co.ukyoutube.com |
| Acetic Anhydride ((CH₃CO)₂O) | CH₃COOH | High | Heat, often with an acid or base catalyst (e.g., Sc(OTf)₃, DMAP) | mdpi.com |
| Isopropenyl Acetate | Acetone | Moderate | Catalyst (e.g., Amberlyst-15), can be used in continuous flow | aalto.fi |
Derivation from Related Precursors
The target ester can also be synthesized by modifying related precursor molecules. One such approach involves the reaction of organometallic reagents with appropriate substrates. For example, esters can be converted into tertiary alcohols by reacting them with two equivalents of a Grignard or organolithium reagent. chemistrysteps.com Reversing this logic, one could envision a pathway where a precursor containing the 2,3-dimethylpentan-3-yl skeleton is modified.
A more direct precursor-based approach is the copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides. rsc.org This method provides a route to tertiary esters under mild conditions, where the peroxide serves as both an oxidant and a precursor to the tertiary alcohol moiety. rsc.org Another strategy involves the reaction of a carboxylic acid with a tert-butyl ester in the presence of a chlorinating agent and a tin(II) chloride catalyst, which generates an acid chloride in situ that subsequently reacts with the alcohol. organic-chemistry.org Furthermore, the synthesis of complex esters can begin from simpler starting materials that are built up into the desired structure. For instance, synthetic routes for other complex acetates have started from precursors like 3-cyanopropylene, which undergoes a series of reactions including cyclization and reduction to form the final product. google.com
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of these esterification reactions is crucial for optimizing reaction conditions and maximizing yields, especially when dealing with sterically demanding substrates.
Kinetic Studies and Reaction Rate Determination
The rate of esterification is influenced by several factors, including reactant concentrations, temperature, and the presence and concentration of a catalyst. sparkl.me For the formation of 2,3-dimethylpentan-3-yl acetate, the steric hindrance of the tertiary alcohol is the primary factor limiting the reaction rate.
Kinetic studies on the esterification of other alcohols have shown that the reaction often follows a second-order rate law, being first order with respect to both the alcohol and the acylating agent. rdd.edu.iqresearchgate.net However, in the presence of a strong acid catalyst, the mechanism becomes more complex. The reaction between an acyl chloride and an alcohol follows a nucleophilic addition-elimination mechanism. The initial step is the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation to yield the final ester. libretexts.org
For acid-catalyzed transesterification, the mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of the leaving alcohol. masterorganicchemistry.comlibretexts.org The rate-determining step is often the nucleophilic attack, which is significantly hindered for tertiary alcohols. Studies on similar systems have shown that increasing the reaction temperature increases the rate constant, as expected. rdd.edu.iqresearchgate.net For example, kinetic studies of the esterification of sulfuric acid with various alcohols showed that the rate constants were orders of magnitude higher in the aerosol bulk phase compared to solution chemistry, highlighting the strong influence of the reaction environment. copernicus.org
| Factor | Effect on Rate | Rationale | Reference |
|---|---|---|---|
| Temperature | Increase | Provides molecules with sufficient activation energy to overcome the energy barrier. | rdd.edu.iqresearchgate.net |
| Catalyst Concentration | Increase | Increases the concentration of the activated electrophile (e.g., protonated carbonyl). | rdd.edu.iqnih.gov |
| Steric Hindrance | Decrease | Hinders the nucleophilic attack of the alcohol on the carbonyl carbon, increasing the activation energy. | nih.govnih.gov |
| Leaving Group Ability | Increase | A better leaving group (e.g., Cl⁻ from acetyl chloride vs. CH₃COO⁻ from acetic anhydride) accelerates the elimination step. | libretexts.orgchemguide.co.uk |
Thermodynamic Analysis of Ester Formation
Esterification is a reversible reaction, and its position of equilibrium is governed by thermodynamic principles. wikipedia.orglibretexts.org The key thermodynamic parameters are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), related by the equation ΔG = ΔH - TΔS. scirp.org
Enthalpy (ΔH): Esterification reactions are generally considered to be slightly exothermic or nearly thermoneutral. mdpi.com This means the change in bond energies between reactants and products is relatively small.
Entropy (ΔS): In a typical esterification reaction between a carboxylic acid and an alcohol, two reactant molecules combine to form two product molecules (ester and water). Therefore, the change in entropy is expected to be small. mdpi.com
Thermodynamic analysis of fatty acid esterification has shown that reaction yield is highly dependent on operating conditions like temperature and the reactant feed ratio. researchgate.net For the formation of 2,3-dimethylpentan-3-yl acetate, the equilibrium may be slightly less favorable than for primary or secondary alcohols due to steric strain in the product ester, which would make the ΔH of the forward reaction less negative (or more positive).
| Parameter | Typical Value/Sign | Implication for the Formation of 2,3-Dimethylpentan-3-yl Acetate | Reference |
|---|---|---|---|
| Enthalpy Change (ΔH) | Slightly negative or near zero | The reaction is not strongly driven by a release of heat. Steric strain might make it slightly endothermic. | mdpi.com |
| Entropy Change (ΔS) | Near zero | The reaction does not have a strong entropic driving force as the number of molecules remains constant. | mdpi.com |
| Gibbs Free Energy (ΔG) | Near zero | The reaction is readily reversible. | scirp.org |
| Equilibrium Constant (K) | ~1-10 | An equilibrium mixture will contain significant amounts of both reactants and products. | rdd.edu.iq |
Transition State Analysis and Reaction Coordinate Studies
The formation of 2,3-dimethylpentan-3-yl acetate from acetic acid and 2,3-dimethylpentan-3-ol typically proceeds via an acid-catalyzed esterification, commonly known as the Fischer esterification. masterorganicchemistry.commdpi.commasterorganicchemistry.com The reaction mechanism involves several key steps, each with a corresponding transition state along the reaction coordinate.
The generally accepted mechanism for Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. masterorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. For the reaction between acetic acid and 2,3-dimethylpentan-3-ol, this can be represented as:
Step 1: Protonation of Acetic Acid CH₃COOH + H⁺ ⇌ CH₃C(OH)₂⁺
Following protonation, the alcohol molecule attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Step 2: Nucleophilic Attack by 2,3-Dimethylpentan-3-ol CH₃C(OH)₂⁺ + C₇H₁₆O → [CH₃C(OH)₂(OC₇H₁₅)]⁺
A proton transfer then occurs from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a better leaving group (water).
Step 3: Proton Transfer [CH₃C(OH)₂(OC₇H₁₅)]⁺ ⇌ [CH₃C(OH)(OH₂)(OC₇H₁₅)]⁺
The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, forming the protonated ester.
Step 4: Elimination of Water [CH₃C(OH)(OH₂)(OC₇H₁₅)]⁺ → [CH₃C(O)(OC₇H₁₅)]⁺ + H₂O
Finally, deprotonation of the resulting species yields the final ester product and regenerates the acid catalyst.
Step 5: Deprotonation [CH₃C(O)(OC₇H₁₅)]⁺ ⇌ CH₃COOC₇H₁₅ + H⁺
Computational studies, such as those using Density Functional Theory (DFT) on similar acid-catalyzed esterification reactions, suggest the formation of a cyclic pre-reaction complex and a six-membered ring transition state. researchgate.net In the case of acetic acid and an alcohol, this involves the interaction of the acidic proton with the carbonyl oxygen, while the alcohol's hydroxyl group approaches the carbonyl carbon. This cyclic arrangement helps to stabilize the transition state and facilitate the reaction.
However, the esterification of tertiary alcohols like 2,3-dimethylpentan-3-ol presents significant challenges due to steric hindrance. rug.nl The bulky alkyl groups surrounding the tertiary carbon impede the approach of the alcohol to the protonated carboxylic acid. This steric clash raises the energy of the transition state for the nucleophilic attack (Step 2), thereby increasing the activation energy and slowing down the reaction rate. In some cases, the reaction may not proceed efficiently under standard Fischer esterification conditions. rug.nl Alternative methods, such as the Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) under milder conditions, can be more effective for sterically demanding substrates.
Stereoselective and Enantioselective Synthesis Strategies
The synthesis of 2,3-dimethylpentan-3-yl acetate from the chiral alcohol 2,3-dimethylpentan-3-ol introduces considerations of stereochemistry. Since the esterification reaction does not typically affect the chiral center of the alcohol, the stereochemistry of the resulting ester is directly dependent on the stereochemistry of the starting alcohol. Strategies for obtaining enantiomerically enriched or pure forms of the ester therefore focus on the stereoselective synthesis or resolution of the parent alcohol.
One of the most effective methods for obtaining enantiomerically pure chiral alcohols is through kinetic resolution . This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. nih.gov In the context of esterification, a racemic mixture of 2,3-dimethylpentan-3-ol could be reacted with acetic anhydride or another acylating agent in the presence of a chiral catalyst. One enantiomer will react faster to form the acetate ester, leaving the unreacted, slower-reacting enantiomer of the alcohol in excess.
Enzymatic Kinetic Resolution:
| Substrate | Catalyst | Acyl Donor | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Ester Product (%) |
|---|---|---|---|---|---|
| Racemic 1-phenylethanol | Lipase from Candida antarctica (CALB) | Vinyl acetate | 50 | >99 (S) | >99 (R) |
| Racemic 1-(4-chlorophenyl)ethanol | Lipase from Pseudomonas cepacia | Isopropenyl acetate | 48 | 98 (R) | 92 (S) |
Non-Enzymatic Kinetic Resolution:
Chiral phosphines have also been developed as effective catalysts for the enantioselective acylation of alcohols. acs.org These catalysts can activate an acylating agent, such as an acid anhydride, and transfer the acyl group to one enantiomer of a racemic alcohol preferentially. This method offers an alternative to enzymatic resolutions and can be effective for a range of alcohol substrates.
Asymmetric Synthesis of the Chiral Alcohol:
An alternative to resolution is the direct asymmetric synthesis of one enantiomer of 2,3-dimethylpentan-3-ol. For tertiary alcohols, this can be achieved through the enantioselective addition of an organometallic reagent to a prochiral ketone. For instance, the addition of an ethyl Grignard reagent to 2-methyl-3-pentanone (B165389) in the presence of a chiral ligand could, in principle, afford enantiomerically enriched 2,3-dimethylpentan-3-ol. Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric synthesis of tertiary alcohols. nih.gov
Once the enantiomerically pure or enriched 2,3-dimethylpentan-3-ol is obtained, it can be converted to the corresponding acetate ester with retention of stereochemistry using a non-racemizing esterification method, such as the Steglich esterification.
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research
Chromatography is a cornerstone for the separation and analysis of chemical compounds. In the context of synthesizing 2,3-dimethylpent-3-yl acetate (B1210297), various chromatographic methods are employed to ensure reaction completion and verify the purity of the isolated product.
Gas Chromatography (GC) is a powerful tool for monitoring the progress of esterification reactions. researchgate.net Due to the volatility of the reactants (acetic acid, 2,3-dimethylpentan-3-ol) and the resulting ester product, GC coupled with a Flame Ionization Detector (GC-FID) allows for the quantitative tracking of each component over time. Researchers can inject aliquots of the reaction mixture at various intervals to determine the rate of consumption of the starting materials and the rate of formation of the ester. oup.com This data is critical for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time.
Fast GC methods, often utilizing shorter, narrow-bore columns with high-polarity ionic liquid stationary phases, can significantly reduce analysis time to just a few minutes, enabling high-throughput screening of reaction conditions. researchgate.net For the analysis of 2,3-dimethylpent-3-yl acetate synthesis, a typical GC-FID method would be developed to achieve baseline separation of all relevant species.
Table 1: Representative GC-FID Parameters for Esterification Monitoring
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Capillary, e.g., SLB-IL111 (14m x 0.10mm, 0.08µm) or HP-5 (30m x 0.25mm, 0.25µm) | Provides separation based on boiling point and polarity. |
| Carrier Gas | Hydrogen or Helium | Mobile phase to carry analytes through the column. |
| Injector Temperature | 220-250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Isothermal (e.g., 160 °C) or Temperature Ramp (e.g., 70 °C to 240 °C at 5 °C/min) | Optimizes separation of components with different boiling points. sigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
| Detector Temperature | 250-300 °C | Prevents condensation of analytes in the detector. |
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the final purity of the synthesized 2,3-dimethylpent-3-yl acetate. Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte. For non-UV-absorbing esters, detectors such as an Evaporative Light-Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. gerli.comtandfonline.com However, if analysis is performed using a UV detector, the weak carbonyl chromophore of the ester typically requires detection at low wavelengths (~205-220 nm). researchgate.net
Reversed-phase HPLC, using a C18 column, is the most common mode for the analysis of esters. sigmaaldrich.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically employed in either an isocratic or gradient elution to separate the ester from any unreacted starting materials or non-volatile impurities. acs.org The accuracy of HPLC methods allows for purity assessments with high precision, often required to meet specifications of 99-101%. chromforum.org
Table 2: Typical Reversed-Phase HPLC Conditions for Ester Purity Assessment
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | SUPELCOSIL™ LC-18 (25cm x 4.6mm, 5µm) or equivalent C18 phase | Stationary phase for separation based on hydrophobicity. sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column; gradient allows for separation of analytes with a range of polarities. gerli.comresearchgate.net |
| Flow Rate | 1.0 mL/min | Maintains consistent retention times and peak shapes. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. researchgate.net |
| Detector | UV (205 nm) or ELSD | Detects the ester and potential impurities as they elute. |
| Injection Volume | 10 µL | Introduces a precise amount of sample for analysis. researchgate.net |
The precursor alcohol, 2,3-dimethylpentan-3-ol, is a chiral molecule, with the stereocenter located at the second carbon atom. While the synthesis of its acetate ester from racemic alcohol and achiral acetic acid results in a racemic ester, research into asymmetric synthesis or kinetic resolution of the alcohol necessitates methods to determine enantiomeric excess (e.e.). acs.org Kinetic resolution, for example, involves the enantioselective acylation of the alcohol, where one enantiomer reacts faster than the other, leaving behind an excess of the less reactive alcohol enantiomer and producing an enantioenriched ester. acs.org
Chiral chromatography, either by GC or HPLC, is the definitive method for separating the enantiomers and quantifying the e.e. nih.gov Chiral GC often employs columns coated with modified cyclodextrins. researchgate.net For HPLC, chiral stationary phases (CSPs) based on selectors like proline derivatives can resolve alcohol enantiomers directly, or the derivatized amine analogues. nih.gov These techniques allow for the baseline separation of the (R)- and (S)-enantiomers, and the ratio of their peak areas directly corresponds to the enantiomeric excess. polyu.edu.hk
Table 3: Principles of Chiral Chromatography for Tertiary Alcohols and their Esters
| Technique | Chiral Stationary Phase (CSP) Example | Analyte Form | Principle of Separation |
|---|---|---|---|
| Chiral GC | Modified β-cyclodextrins (e.g., Chirasil-Dex) | 2,3-dimethylpentan-3-ol | Formation of transient, diastereomeric host-guest inclusion complexes with differing stabilities. researchgate.net |
| Chiral HPLC | Proline-based CSPs | 2,3-dimethylpentan-3-ol | Differential interactions (e.g., hydrogen bonding, dipole-dipole) between the alcohol enantiomers and the chiral selector. nih.gov |
| Chiral HPLC | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) | 2,3-dimethylpent-3-yl acetate | Enantiomers fit differently into the chiral grooves or cavities of the polysaccharide structure. |
Vibrational Spectroscopy for Structural Elucidation in Research
Vibrational spectroscopy techniques, including FTIR and Raman, are non-destructive methods that provide detailed information about the molecular structure and functional groups present in a sample. They are invaluable for confirming the formation of the ester and for mechanistic investigations.
Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for confirming the identity of the 2,3-dimethylpent-3-yl acetate product and for studying the mechanism of its formation. By monitoring the reaction in-line with an Attenuated Total Reflectance (ATR) probe, researchers can track changes in the infrared spectrum in real-time. nih.gov
The esterification reaction is characterized by two key spectral changes:
The disappearance of the broad O-H stretching absorption from the alcohol (around 3600-3200 cm⁻¹) and the carboxylic acid. nih.govnist.gov
The appearance of a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch, typically found around 1750-1735 cm⁻¹. researchgate.net
The presence of this strong carbonyl peak and the absence of the broad hydroxyl peak in the final product spectrum confirm the successful conversion of the starting materials to the ester.
Table 4: Key FTIR Absorption Bands for Monitoring Esterification
| Functional Group | Compound Type | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| O-H Stretch | Alcohol (2,3-dimethylpentan-3-ol) | ~3600-3200 (broad) | Disappears |
| C-H Stretch | Alkane portions | ~2970-2850 (strong) | Remains |
| C=O Stretch | Ester (Product) | ~1740 (strong, sharp) | Appears |
| C-O Stretch | Ester (Product) | ~1250-1000 (strong) | Appears |
| O-H Bend | Alcohol (2,3-dimethylpentan-3-ol) | ~1420-1330 | Disappears |
Data sourced from general spectroscopic principles and specific data for 2,3-dimethylpentan-3-ol. nih.govnist.govdocbrown.info
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing molecular structure. coherent.com Because the technique relies on changes in polarizability, non-polar bonds and symmetric vibrations often produce strong Raman signals. The Raman spectrum is known as a "molecular fingerprint" and can be used to identify substances based on their unique vibrational modes. nih.gov
For 2,3-dimethylpent-3-yl acetate, key Raman signals would include:
C=O Stretch: The ester carbonyl group gives a strong, characteristic band around 1740 cm⁻¹. researchgate.net
C-C Skeletal Modes: The branched alkyl structure of the 2,3-dimethylpentan-3-ol moiety would produce a complex and unique fingerprint region (below 1500 cm⁻¹).
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region correspond to the numerous C-H bonds in the molecule. physicsopenlab.org
Raman spectroscopy is not susceptible to interference from water, making it advantageous for monitoring reactions in aqueous media or for analyzing hydrated samples. nih.gov By comparing the spectrum of the product to that of the starting materials, a clear structural confirmation can be achieved.
Table 5: Expected Raman Shifts for Structural Analysis
| Vibrational Mode | Compound | Approximate Raman Shift (cm⁻¹) | Significance |
|---|---|---|---|
| O-H Stretch | 2,3-dimethylpentan-3-ol | ~3400 | Broad peak, confirms presence of hydroxyl group in starting material. physicsopenlab.org |
| C-H Stretch (sp³) | Reactants and Product | 2800-3000 | Confirms aliphatic structure. |
| C=O Stretch | Product (Ester) | ~1740 | Strong, sharp peak confirming ester formation. researchgate.net |
| CH₂/CH₃ Bending | Reactants and Product | ~1450 | Part of the molecular fingerprint. |
| C-O Stretch | Reactants and Product | 1000-1300 | Shift in this region indicates change from C-OH to C-O-C=O linkage. |
| C-C Skeletal | Reactants and Product | 700-900 | Complex fingerprint region specific to the molecular backbone. ias.ac.in |
Resonance Spectroscopy for Detailed Structural and Electronic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3-dimethylpentan-3-yl acetate. By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of the carbon and hydrogen framework of the molecule.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each type of hydrogen and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2,3-dimethylpentan-3-yl acetate would exhibit distinct signals for each non-equivalent proton. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons of the acetyl methyl group would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. The various methyl and methylene (B1212753) protons of the 2,3-dimethylpentan-3-yl moiety would show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The n+1 rule is a useful guide for predicting these multiplicities. docbrown.info The integration of the peak areas in the ¹H NMR spectrum provides a ratio of the number of protons contributing to each signal. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info In the case of 2,3-dimethylpentan-3-yl acetate, separate signals would be expected for the carbonyl carbon of the acetate group, the quaternary carbon atom bonded to the oxygen, and each of the non-equivalent methyl and methylene carbons in the pentyl chain. The chemical shifts of these carbons are indicative of their electronic environment. docbrown.info For example, the carbonyl carbon would appear at a significantly downfield chemical shift. The use of deuterated solvents like chloroform-d (B32938) (CDCl₃) is standard practice to avoid solvent interference in the spectrum. docbrown.infodocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dimethylpentan-3-yl acetate
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 (singlet) | ~21 |
| Carbonyl C=O | - | ~170 |
| Quaternary C | - | ~85 |
| CH (on pentyl) | Multiplet | ~35-45 |
| CH₂ (on pentyl) | Multiplet | ~25-35 |
| CH₃ (on pentyl) | Multiplets | ~10-20 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful for establishing the precise connectivity and spatial arrangement of atoms in complex molecules like 2,3-dimethylpentan-3-yl acetate.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is instrumental in identifying which protons are adjacent to each other, allowing for the tracing of the carbon chain in the 2,3-dimethylpentan-3-yl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons over two to three bonds. This is particularly useful for identifying connections across quaternary carbons (which have no attached protons) and the carbonyl group, thus confirming the ester linkage between the acetic acid and 2,3-dimethylpentan-3-ol moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. This can provide insights into the preferred conformation and stereochemistry of the molecule.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates (if applicable)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. researchgate.net The ground-state molecule of acetic acid; 2,3-dimethylpentan-3-ol is a diamagnetic species with all electrons paired. Therefore, it is ESR-inactive and would not produce a spectrum.
However, ESR spectroscopy could be a valuable tool for studying the formation and structure of any radical intermediates that might be generated from 2,3-dimethylpentan-3-yl acetate under specific conditions, such as through pyrolysis, photolysis, or reaction with radical initiators. researchgate.net The resulting spectrum could provide information about the identity and electronic structure of these transient radical species.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Research
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This makes it an ideal method for the analysis of 2,3-dimethylpentan-3-yl acetate, especially if it is part of a complex mixture, such as a reaction product mixture or a fragrance formulation.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The most common ionization technique used in GC-MS is electron ionization (EI). nih.gov
The resulting mass spectrum provides two key pieces of information: the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and is determined by the stability of the resulting carbocations and neutral fragments. For 2,3-dimethylpentan-3-yl acetate, the molecular ion peak would be expected at an m/z corresponding to the molecular formula C₉H₁₈O₂.
The fragmentation pattern would likely involve the loss of neutral fragments such as acetic acid (60 Da) or the ketene (B1206846) (CH₂CO, 42 Da). Cleavage of the C-C bonds in the alkyl chain would also lead to a series of characteristic fragment ions. docbrown.info The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion. docbrown.info
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2,3-dimethylpentan-3-yl acetate
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion |
| 115 | [C₇H₁₅]⁺ | Loss of CH₃COO• |
| 99 | [C₉H₁₈O₂ - C₂H₃O₂]⁺ | Loss of acetyl group |
| 71 | [C₅H₁₁]⁺ | Fragmentation of alkyl chain |
| 57 | [C₄H₉]⁺ | Fragmentation of alkyl chain |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Note: The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometer used.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an exact mass that can be used to deduce a unique elemental formula.
For the compound entity "acetic acid; 2,3-dimethylpentan-3-ol," which comprises one molecule of acetic acid and one molecule of 2,3-dimethylpentan-3-ol, the molecular formula is C₉H₂₀O₃. nih.gov The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the formula.
The calculated monoisotopic mass for C₉H₂₀O₃ is 176.14124450 Da. nih.gov An experimental HRMS analysis would aim to measure a mass value extremely close to this theoretical figure. Confirmation of this exact mass would provide strong evidence for the presence of a compound or complex with the elemental formula C₉H₂₀O₃, effectively distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas).
Currently, specific experimentally determined HRMS data for "acetic acid; 2,3-dimethylpentan-3-ol" is not widely available in surveyed scientific literature. However, the theoretical data provides a crucial benchmark for any future research.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for Acetic acid; 2,3-dimethylpentan-3-ol
| Parameter | Value | Reference |
| Molecular Formula | C₉H₂₀O₃ | nih.gov |
| Theoretical Exact Mass | 176.14124450 Da | nih.gov |
| Nominal Mass | 176 g/mol | nih.gov |
Diffraction Techniques for Crystalline Structure Research
X-ray Crystallography of Derivatives or Co-crystals (if applicable)
X-ray crystallography is the definitive method for determining the detailed three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the atomic positions, bond lengths, and bond angles, revealing the precise molecular structure and how the molecules are packed together in the crystal.
In the context of "acetic acid; 2,3-dimethylpentan-3-ol," X-ray crystallography would be an invaluable tool. If the compound forms a stable crystalline solid, this analysis could unequivocally determine whether it exists as a co-crystal or a salt. It would reveal the specific intermolecular interactions, such as hydrogen bonds, between the carboxylic acid group of acetic acid and the hydroxyl group of 2,3-dimethylpentan-3-ol, which are responsible for holding the two components together in the crystal lattice.
Despite the potential insights that could be gained, a thorough search of scientific databases reveals no published X-ray crystallography studies for "acetic acid; 2,3-dimethylpentan-3-ol" or any of its direct derivatives. dntb.gov.uanih.govnih.gov Consequently, no experimental data regarding its crystal structure, unit cell dimensions, or intermolecular bonding in the solid state is currently available. Such research would be a novel contribution to the chemical literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground-state geometry and electronic properties of molecules. For 2,3-dimethylpentan-3-yl acetate (B1210297), a DFT approach, such as using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to find the minimum energy structure. mdpi.com This process involves systematically adjusting the atomic coordinates until the forces on each atom are negligible, resulting in a fully optimized molecular geometry.
Table 1: Illustrative Optimized Geometric Parameters for 2,3-dimethylpentan-3-yl acetate using DFT This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | O-C (alkyl) | 1.47 Å |
| Bond Angle | O=C-O | 123.5° |
| Bond Angle | C-O-C | 118.0° |
| Dihedral Angle | C-C-O-C | 180° (anti-periplanar) |
Data is hypothetical and based on typical values for similar esters calculated at the B3LYP/6-311G(d,p) level of theory.
For higher accuracy in electronic energy calculations, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) are employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. These high-accuracy calculations are particularly valuable for benchmarking DFT results and for obtaining precise energy differences between various conformers or transition states. For a molecule like 2,3-dimethylpentan-3-yl acetate, such calculations would refine the understanding of its electronic stability and reactivity indices.
The conformational flexibility of 2,3-dimethylpentan-3-yl acetate is primarily governed by rotation around its single bonds. A key area of interest is the rotation around the ester C-O bond, which dictates the relative orientation of the carbonyl group and the bulky alkyl substituent. A potential energy surface (PES) can be generated by systematically rotating specific dihedral angles and calculating the energy at each step. This analysis reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. The steric hindrance from the two methyl groups and the ethyl group attached to the tertiary carbon of the alcohol moiety significantly influences the shape of the PES and the relative stability of different conformers.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum chemical calculations typically model a molecule in isolation or with a simplified solvent model, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a condensed phase, such as in a solvent or a mixture. acs.org Using a classical force field (e.g., OPLS-AA or CHARMM), MD simulations model the movements of atoms over time by solving Newton's equations of motion. acs.org
For 2,3-dimethylpentan-3-yl acetate, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (like water or an organic solvent) and simulating its trajectory over nanoseconds. This allows for the study of its conformational sampling in a realistic environment, the formation of solvation shells, and its interactions with other molecules. Such simulations are crucial for understanding macroscopic properties like diffusion coefficients, viscosity, and how the molecule behaves in a complex chemical environment.
Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of 2,3-dimethylpentan-3-yl acetate This table presents hypothetical data for illustrative purposes.
| Parameter | Value/Description |
| Force Field | OPLS-AA |
| Solvent | Water (SPC/E model) |
| System Size | 1 ester molecule, ~2000 water molecules |
| Temperature | 298 K (isothermal) |
| Pressure | 1 atm (isobaric) |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling in Research
QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. wikipedia.org These models are built on a set of known compounds and are then used to predict the properties of new or untested molecules. conicet.gov.ar For a compound like 2,3-dimethylpentan-3-yl acetate, which could have applications in the fragrance industry, QSAR could be used to predict its odor profile. perfumerflavorist.com
The process involves calculating a series of numerical descriptors that encode structural, electronic, and physicochemical features of the molecule. mdpi.com These descriptors are then used as independent variables in a regression or classification model to predict a specific endpoint, such as odor intensity or character. nih.gov
Table 3: Selected Molecular Descriptors for QSAR/QSPR Modeling of 2,3-dimethylpentan-3-yl acetate This table presents hypothetical data for illustrative purposes.
| Descriptor Type | Descriptor Example | Hypothetical Value |
| Constitutional | Molecular Weight | 158.24 g/mol |
| Number of Rotatable Bonds | 4 | |
| Topological | Wiener Index | 534 |
| Zagreb Index | 62 | |
| Electronic | Dipole Moment | 1.9 D |
| HOMO Energy | -9.8 eV | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.2 |
In Silico Prediction of Reaction Pathways and Selectivity
Computational methods can be used to predict the outcome of the esterification reaction that forms 2,3-dimethylpentan-3-yl acetate. youtube.com The reaction between acetic acid and 2,3-dimethylpentan-3-ol can be modeled to understand its thermodynamics and kinetics. Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict the thermodynamic equilibrium of the reaction in various solvents without experimental data. nih.govresearchgate.net This is achieved by calculating the chemical potential of each species in the reaction mixture, allowing for the prediction of reaction yields and the selection of optimal solvents. nih.gov
Furthermore, quantum chemical calculations can be used to model the reaction mechanism, including the structure of the tetrahedral intermediate and the transition states for its formation and collapse. nih.gov This provides insights into the reaction's energy barrier and can help explain the catalytic effect of acids or enzymes on the reaction rate.
Reactivity and Transformational Studies of the Chemical Compound
Hydrolysis and Solvolysis Reactions
The hydrolysis of 2,3-dimethylpentan-3-yl acetate (B1210297) involves the cleavage of the ester bond to yield acetic acid and 2,3-dimethylpentan-3-ol. This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires heat and an excess of water to drive the equilibrium towards the products. libretexts.orgchemguide.co.uk The mechanism for tertiary esters like 2,3-dimethylpentan-3-yl acetate can differ from that of primary and secondary esters. While the typical pathway involves nucleophilic attack of water on the protonated carbonyl group, the stability of the tertiary carbocation (2,3-dimethylpentan-3-yl cation) allows for an alternative SN1-type mechanism. chemistrysteps.com In this pathway, the protonated ether oxygen departs, forming the stable tertiary carbocation, which is then captured by water. chemistrysteps.com
The general steps for acid-catalyzed hydrolysis are:
Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), activating the ester. libretexts.orgchemguide.co.uk
Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. youtube.com
Proton transfer to the alkoxy group, converting it into a good leaving group (2,3-dimethylpentan-3-ol).
Elimination of the alcohol and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form acetic acid. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis is effectively irreversible. studysmarter.co.uk The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.com The reaction yields an alcohol (2,3-dimethylpentan-3-ol) and a carboxylate salt (sodium acetate). libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk The process is termed saponification and generally proceeds to completion. libretexts.orgmasterorganicchemistry.com
Solvolysis: Solvolysis is a reaction where the solvent also acts as the nucleophile. doubtnut.com For tertiary substrates like 2,3-dimethylpentan-3-yl acetate, solvolysis in a protic solvent (e.g., ethanol (B145695), acetic acid) proceeds via an SN1 mechanism. vedantu.comlibretexts.org The rate-determining step is the formation of the stable tertiary carbocation intermediate, which is then attacked by the solvent molecule. acs.org For example, solvolysis in ethanol would yield 2,3-dimethyl-3-ethoxypentane and acetic acid.
| Reaction Type | Reagents & Conditions | Products | Mechanism Type |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, heat | Acetic acid, 2,3-Dimethylpentan-3-ol | AAC2 or SN1 |
| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), heat | Sodium acetate, 2,3-Dimethylpentan-3-ol | BAC2 |
| Ethanolysis (Solvolysis) | Ethanol (solvent), heat, acid or base catalyst | Ethyl acetate, 2,3-Dimethylpentan-3-ol | SN1 (acid) or BAC2 (base) |
Transesterification Reactions with Other Alcohols or Acids
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. researchgate.net This reaction can be catalyzed by acids or bases. For 2,3-dimethylpentan-3-yl acetate, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would result in the formation of a new ester (methyl acetate) and the release of 2,3-dimethylpentan-3-ol.
Due to the steric hindrance of the tertiary alcohol moiety, chemical transesterification can be challenging. An alternative and often more selective method is the use of enzymes, particularly lipases, as biocatalysts. nih.gov Lipases can catalyze transesterification reactions in organic solvents. ias.ac.in While tertiary alcohols are generally poor substrates, specific lipases, such as Lipase (B570770) A from Candida antarctica (CalA), have shown activity which can be significantly enhanced through protein engineering. nih.gov
| Reaction Type | Catalyst | Reactants | Products | Key Findings |
| Acid-Catalyzed Transesterification | H₂SO₄ | 2,3-Dimethylpentan-3-yl acetate, Methanol (B129727) (excess) | Methyl acetate, 2,3-Dimethylpentan-3-ol | Equilibrium-driven process. |
| Base-Catalyzed Transesterification | NaOCH₃ | 2,3-Dimethylpentan-3-yl acetate, Methanol | Methyl acetate, 2,3-Dimethylpentan-3-ol | Proceeds via a tetrahedral intermediate. |
| Enzymatic Transesterification | Engineered Candida antarctica Lipase A (CalA) | 2,3-Dimethylpentan-3-yl acetate, Butanol | Butyl acetate, 2,3-Dimethylpentan-3-ol | Reaction rates for tertiary alcohols can be low but are improved with engineered enzymes. nih.gov |
Oxidation and Reduction Processes
Oxidation: The 2,3-dimethylpentan-3-yl acetate molecule is generally resistant to oxidation under mild conditions. The tertiary alcohol (2,3-dimethylpentan-3-ol) that would be produced upon hydrolysis lacks a hydrogen atom on the carbinol carbon, making it resistant to standard oxidation reactions that typically convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. The saturated alkyl chain is also unreactive towards common oxidizing agents. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of C-C bonds and decomposition of the molecule. Some protocols using reagents like KMnO₄ can achieve deacetylation followed by oxidation, but this has been demonstrated primarily for more activated systems like benzylic acetates. rsc.orgresearchgate.net
Reduction: Esters can be readily reduced by powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction cleaves the ester and reduces the acyl portion. When 2,3-dimethylpentan-3-yl acetate is treated with LiAlH₄ followed by an aqueous workup, two alcohol molecules are produced. The acetate part is reduced to ethanol, and the tertiary alkoxy part is liberated as 2,3-dimethylpentan-3-ol. doubtnut.com
| Process | Reagent | Products | Notes |
| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in ether/THF2. H₂O workup | Ethanol, 2,3-Dimethylpentan-3-ol | The ester is completely reduced to its constituent alcohols. masterorganicchemistry.com |
| Oxidation | Standard oxidants (e.g., KMnO₄, K₂Cr₂O₇) | No reaction (under mild conditions) | The tertiary alkyl group and saturated chain are resistant to oxidation. |
Thermal and Photochemical Decomposition Pathways
Thermal Decomposition: Esters with a β-hydrogen on the alcohol moiety, particularly tertiary esters, can undergo thermal elimination through a concerted, intramolecular mechanism known as pyrolysis or an Ei (Elimination, intramolecular) reaction. When heated, 2,3-dimethylpentan-3-yl acetate is expected to decompose to form acetic acid and a mixture of isomeric alkenes. The primary products would be 2,3-dimethyl-2-pentene (B84793) and 2,3-dimethyl-1-pentene. This reaction proceeds through a six-membered cyclic transition state.
Photochemical Decomposition: The photochemical reactivity of simple alkyl acetates is less common than their thermal decomposition. However, the ester functional group can absorb UV light, potentially leading to decomposition. Studies on more complex acetate-containing molecules, like trenbolone (B1683226) acetate, show that photolysis can occur, often involving photoaddition reactions with nucleophiles present in the medium. nih.gov For 2,3-dimethylpentan-3-yl acetate, irradiation with UV light could potentially lead to radical-based cleavage of the C-O bonds, although this is not a standard synthetic transformation.
| Pathway | Conditions | Major Products | Mechanism |
| Thermal Decomposition | High Temperature (Pyrolysis) | Acetic acid, 2,3-Dimethyl-2-pentene, 2,3-Dimethyl-1-pentene | Intramolecular Elimination (Ei) |
| Photochemical Decomposition | UV Irradiation | Fragmented radical species (potential) | Radical cleavage |
Derivatization and Functionalization Strategies
Formation of New Esters and Ethers
New Esters: As discussed in section 5.2, new esters can be synthesized from 2,3-dimethylpentan-3-yl acetate via transesterification.
Ethers: The formation of ethers from 2,3-dimethylpentan-3-yl acetate typically requires a two-step process. First, the ester is hydrolyzed to the parent alcohol, 2,3-dimethylpentan-3-ol. This tertiary alcohol can then be converted to an ether using the Williamson ether synthesis. lscollege.ac.inbyjus.com This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide. masterorganicchemistry.com
Due to the steric bulk of the tertiary alkoxide, it is a strong, non-nucleophilic base. Therefore, the use of secondary or tertiary alkyl halides is not feasible as it would lead predominantly to elimination (E2) products. masterorganicchemistry.com
| Target Molecule | Reagents and Conditions | Intermediate | Notes |
| 2,3-Dimethyl-3-ethoxypentane (Ether) | 1. NaOH(aq), heat (hydrolysis)2. NaH in THF3. Ethyl bromide (CH₃CH₂Br) | 2,3-Dimethylpentan-3-ol | The alkyl halide must be primary to avoid elimination. doubtnut.comyoutube.com |
Reactions at the Alkyl Chain
The saturated 2,3-dimethylpentyl group is generally unreactive. Direct functionalization via methods like free-radical halogenation is possible but often lacks selectivity, leading to a mixture of halogenated isomers.
A more controlled and versatile strategy for functionalizing the alkyl portion involves a two-step approach:
Elimination: Perform thermal decomposition of 2,3-dimethylpentan-3-yl acetate to generate the corresponding alkenes (2,3-dimethyl-2-pentene and 2,3-dimethyl-1-pentene) as described in section 5.4.
Alkene Functionalization: The resulting mixture of alkenes can then be subjected to a wide array of well-established electrophilic addition reactions to introduce various functional groups with high selectivity.
| Desired Functionalization | Reaction Sequence | Reagents | Final Product Example |
| Dihydroxylation | 1. Pyrolysis2. Dihydroxylation | 1. Heat2. OsO₄, NMO or cold, dilute KMnO₄ | 2,3-Dimethylpentane-2,3-diol |
| Hydrogenation | 1. Pyrolysis2. Catalytic Hydrogenation | 1. Heat2. H₂, Pd/C | 2,3-Dimethylpentane (B165511) |
| Epoxidation | 1. Pyrolysis2. Epoxidation | 1. Heat2. m-CPBA | 2,3-Epoxy-2,3-dimethylpentane |
Advanced Applications and Specialized Uses in Chemical Science and Technology
Role in Advanced Materials and Polymer Chemistry Research
The utility of 2,3-dimethylpentan-3-ol in materials and polymer chemistry is an area of specialized research, primarily leveraging its properties as a tertiary alcohol.
As Monomers or Co-monomers in Polymer Synthesis
While not a conventional monomer, tertiary alcohols like 2,3-dimethylpentan-3-ol can play a role in certain types of polymerization. In cationic polymerization, alcohols can act as initiators. nih.govutexas.edu For instance, in conjunction with a co-initiator like a Lewis acid, the alcohol can protonate to form an active species that initiates the polymerization of vinyl monomers. The sterically hindered nature of a tertiary alcohol such as 2,3-dimethylpentan-3-ol can influence the rate and control of the polymerization process.
Furthermore, alcohols can function as chain transfer agents in cationic polymerization. This process helps in controlling the molecular weight of the resulting polymer. However, research has shown that increasing the steric bulk of the alcohol, as in the case of a tertiary alcohol, can sometimes be detrimental to the control over the polymerization, leading to polymers with higher molecular weights and broader dispersity. rsc.org The general reactivity of alcohols also allows them to be chemically modified to introduce polymerizable groups, although this is a less direct application. chemicalbook.com
As Solvents or Processing Aids in Materials Science Research
The physical properties of 2,3-dimethylpentan-3-ol make it a candidate for use as a specialized solvent or processing aid in materials science. With a boiling point of around 140 °C and a density of approximately 0.833 g/mL at 25 °C, it exists as a liquid over a convenient temperature range for many chemical processes.
Interactive Table: Physicochemical Properties of 2,3-Dimethylpentan-3-ol
| Property | Value |
| Molecular Formula | C7H16O |
| Molar Mass | 116.20 g/mol |
| Boiling Point | 140 °C |
| Density | 0.833 g/mL at 25°C |
| Water Solubility | 16,400 mg/L at 25°C |
Source: nih.govthegoodscentscompany.com
Its moderate water solubility and its nature as a polar organic compound allow it to dissolve a range of materials. thegoodscentscompany.commasterorganicchemistry.com In polymer processing, solvents are crucial for casting films, creating coatings, and in purification processes. The relatively high boiling point of 2,3-dimethylpentan-3-ol could be advantageous in applications requiring a less volatile solvent system. The hydroxyl group can engage in hydrogen bonding, which can influence the solubility of certain polymers and other materials. masterorganicchemistry.comsolubilityofthings.com
Application in Fragrance and Flavor Chemistry Research
The sensory properties of branched-chain alcohols are of significant interest in the fragrance and flavor industry.
Structure-Odor/Flavor Relationships in Academic Contexts
2,3-dimethylpentan-3-ol is described in some literature as a colorless liquid with a "special mellow fragrance". However, other sources indicate that it is not recommended for use in fragrances or flavors. thegoodscentscompany.com This discrepancy highlights the complexity and often subjective nature of odor perception. The structure of an alcohol, including its branching and the position of the hydroxyl group, significantly impacts its scent profile. dropofodor.com Tertiary alcohols, in general, contribute to a wide range of scent profiles, and their steric bulk can influence how they interact with olfactory receptors. dropofodor.comperfumerflavorist.com The relationship between molecular structure and odor is a complex field of study, and predicting the scent of a novel molecule remains a significant challenge. researchgate.net The presence of branched alkyl chains, such as in 2,3-dimethylpentan-3-ol, is known to influence the flavor profiles of compounds, often contributing to malty or chocolate-like notes in related aldehydes. nih.gov
Synthetic Strategies for Enantiomerically Pure Compounds for Flavor/Fragrance Research
2,3-dimethylpentan-3-ol possesses a chiral center at the C-3 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers ((3R)-2,3-dimethylpentan-3-ol and (3S)-2,3-dimethylpentan-3-ol). nih.gov It is well-established in fragrance chemistry that different enantiomers of a chiral molecule can have distinct odors. Therefore, the synthesis of enantiomerically pure forms of such compounds is of great importance for research into structure-odor relationships.
While specific methods for the asymmetric synthesis of 2,3-dimethylpentan-3-ol are not widely reported, general strategies for the enantioselective synthesis of chiral tertiary alcohols are well-developed. researchgate.netillinois.edu These methods are crucial for obtaining optically active tertiary alcohols, which are important synthons in the pharmaceutical and fine chemical industries. researchgate.netrug.nlrug.nl Common approaches include the catalytic asymmetric addition of organometallic reagents to ketones. illinois.edu Biocatalytic methods, using enzymes like alcohol dehydrogenases, also present a green and scalable route to chiral alcohols. nih.gov These established synthetic strategies could potentially be adapted for the production of the individual enantiomers of 2,3-dimethylpentan-3-ol for further sensory evaluation.
Utility in Pharmaceutical Intermediate Synthesis Research
Chiral tertiary alcohols are valuable building blocks in the synthesis of complex, biologically active molecules. researchgate.netrug.nlnih.gov While there is no direct evidence of 2,3-dimethylpentan-3-ol being a key intermediate in the production of a specific commercial drug, its structural features suggest its potential in this area.
The dehydration of 2,3-dimethylpentan-3-ol, typically in the presence of a strong acid like sulfuric acid, yields 2,3-dimethyl-2-pentene (B84793) as the major product according to Saytzeff's rule. sarthaks.comdoubtnut.comdoubtnut.com This alkene can then serve as a versatile starting material for the synthesis of other functionalized molecules.
Furthermore, a Chinese patent describes the synthesis of 3,3-dimethyl-2-pentanone, an important intermediate for antibacterial and sterilant agents, from tertiary amyl alcohol. google.com The structural similarity of 2,3-dimethylpentan-3-ol suggests that it could potentially be used in similar synthetic pathways to generate valuable pharmaceutical intermediates. The broader class of organic compounds, including alcohols and ketones, serve as crucial intermediates in drug synthesis.
Analytical Reagent or Standard in Research Method Development
The utility of "acetic acid; 2,3-dimethylpentan-3-ol" in analytical method development is best understood by examining its constituents separately. Acetic acid is a widely utilized analytical reagent, whereas the use of 2,3-dimethylpentan-3-ol as a standard is less common, though related compounds see such use.
Acetic Acid as an Analytical Reagent
Acetic acid is frequently employed as a mobile phase additive in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.commdpi.com Its primary function is to improve the separation and resolution of analytes on reversed-phase columns, such as the common C18 column. sigmaaldrich.commdpi.com By acidifying the mobile phase, acetic acid can suppress the ionization of acidic compounds, leading to better peak shapes and retention times. For instance, adding a small amount of acetic acid to the water and methanol (B129727) mobile phases helps prevent the deprotonation of analytes with hydroxyl groups, which could otherwise lead to peak splitting. mdpi.com In the field of proteomics, there has been considerable investigation into the use of acetic acid versus formic acid as an ion-pairing additive for reversed-phase LC-MS/MS applications. While formic acid is more common, studies have shown that acetic acid can lead to up to 60% higher peptide identification output in certain samples, demonstrating its significant impact on detection sensitivity. nih.gov
Challenges in the gas chromatography (GC) analysis of acetic acid in aqueous solutions include its tendency to give inconsistent results. To counter this, pH adjustment with an acid like formic acid is often necessary before analysis on a suitable capillary column, such as a FFAP (Free Fatty Acid Phase) column with Flame Ionization Detection (FID). chromforum.org However, for analyzing acetic acid in complex matrices, ion chromatography is often considered a more robust and reliable method. chromforum.orgchromforum.org
2,3-Dimethylpentan-3-ol and Related Analytical Standards
While there is no specific documentation for 2,3-dimethylpentan-3-ol being used as an analytical standard, a structurally similar compound, 2,3-dimethylpentane (B165511), is available as an analytical standard. sigmaaldrich.com This standard is utilized for the determination of 2,3-dimethylpentane in various matrices, including:
Ambient and indoor/outdoor air samples via thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). sigmaaldrich.com
Exhaled air samples by GC-MS. sigmaaldrich.com
Commercial reagent samples using high-resolution GC. sigmaaldrich.com
The availability of such standards is crucial for accurate quantification in environmental and exposure monitoring studies.
Environmental Chemistry Research Perspectives
The environmental fate of the "acetic acid; 2,3-dimethylpentan-3-ol" mixture is determined by the individual degradation pathways of its components. Acetic acid is readily degraded, while the tertiary alcohol, 2,3-dimethylpentan-3-ol, is more persistent.
Biodegradation Studies in Model Systems
Acetic Acid Biodegradation
Acetic acid is known to be readily biodegradable in the environment. fda.gov It serves as a carbon and energy source for a wide variety of microorganisms. Studies have demonstrated its rapid degradation under both aerobic and anaerobic conditions. For example, under anaerobic conditions using activated sludge, 99% of acetic acid can be degraded within seven days. fda.gov In aerobic conditions, sodium acetate (B1210297) has been shown to be inherently biodegradable, with 100% degradation occurring within five days at a concentration of 160 mg/L in the presence of activated sludge. fda.gov The ability of certain specialized microorganisms, such as the moderately acidophilic sulfate (B86663) reducer Acididesulfobacillus acetoxydans, to completely oxidize acetic acid to CO2 highlights its role in microbial metabolism in various environments. frontiersin.org
2,3-Dimethylpentan-3-ol and Tertiary Alcohol Biodegradation
2,3-Dimethylpentan-3-ol is a tertiary alcohol. doubtnut.com Tertiary alcohols are generally more resistant to microbial degradation than primary or secondary alcohols due to the lack of a hydrogen atom on the carbon atom bearing the hydroxyl group. researchgate.netnih.gov This structural feature makes the initial enzymatic oxidation step more difficult.
However, research has shown that some microorganisms are capable of degrading tertiary alcohols. For instance, tertiary butyl alcohol (TBA), a compound with a similar tertiary structure, is biodegradable, albeit at a slower rate than more simple alcohols like methanol. iwaponline.comiwaponline.com Specific bacterial strains have been isolated that can utilize tertiary alcohols as their sole source of carbon and energy. For example, the aerobic bacterial strain CIP I-2052 can degrade TBA and tert-amyl alcohol (TAA). nih.gov The degradation of TAA is thought to proceed through hydroxylation to form metabolites such as 2-methylpropan-1,2-diol, which is then further oxidized. researchgate.net Research into the biodegradation of xenobiotic tertiary C6 to C10 alcohols is ongoing, with a focus on understanding the enzymatic pathways involved. europa.eu
| Compound | Condition | System | Degradation Rate/Efficiency | Reference |
|---|---|---|---|---|
| Acetic Acid | Anaerobic | Activated Sludge | 99% degradation in 7 days | fda.gov |
| Sodium Acetate | Aerobic | Activated Sludge | 100% degradation in 5 days (at 160 mg/L) | fda.gov |
| Tertiary Butyl Alcohol (TBA) | Anaerobic | Subsurface soils | More refractory than methanol, but biodegradable | iwaponline.com |
| Tertiary Butyl Alcohol (TBA) | Aerobic | Bacterial strain CIP 1-2052 | Degradation rate of 35.8 ± 8.5 mg TBA/g (cell dry mass) per hour | nih.gov |
Photodegradation Mechanisms in Environmental Simulations
Acetic Acid Photodegradation
Photodegradation is another pathway for the removal of acetic acid from the environment, though it is generally slower than biodegradation. fda.gov The process can be significantly enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO2). ijche.comresearchgate.net In photocatalytic oxidation, UV light excites the TiO2, generating highly reactive hydroxyl radicals that can oxidize acetic acid. Studies have shown that this process can effectively reduce the concentration of acetic acid and the chemical oxygen demand (COD) in wastewater. ijche.com For example, with a TiO2 catalyst and UV light, the concentration of acetic acid in a wastewater sample was reduced by 93% in 2 hours. ijche.com The photodegradation of acetic acid can also be initiated by sulfate radicals generated from the photolysis of persulfate ions, with maximum degradation observed at a pH of 5. nih.gov
2,3-Dimethylpentan-3-ol and Tertiary Alcohol Photodegradation
The photocatalytic degradation of tertiary alcohols has been a subject of significant research, particularly on TiO2 surfaces. nih.govtum.denih.gov Unlike primary and secondary alcohols, where the initial step is the abstraction of an α-hydrogen, the photooxidation of tertiary alcohols proceeds via the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon. nih.govacs.org This results in the formation of a ketone and an alkane. nih.govacs.org
For a tertiary alcohol like 2-methyl-2-pentanol, which is structurally similar to 2,3-dimethylpentan-3-ol, studies on a TiO2 P25 catalyst have shown that it selectively converts to acetone (B3395972) and propane (B168953) upon UV irradiation. acs.org Interestingly, research has indicated a selectivity in which C-C bond is cleaved. In tertiary alcohols with different alkyl chains, the bond to longer alkyl chains is preferentially cleaved over the bond to a methyl group. nih.gov The presence of a co-catalyst like platinum on the TiO2 surface can increase the reaction rate and also open up new reaction pathways, such as the formation of molecular hydrogen. nih.govnih.gov
| Reactant | Catalyst/Condition | Major Products | Mechanism Highlight | Reference |
|---|---|---|---|---|
| 2-Methyl-2-pentanol | TiO2 P25 / UV light | Acetone, Propane | Selective C-C bond cleavage of the longer alkyl chain | acs.org |
| Tertiary Alcohols (general) | TiO2 / UV light | Ketone, Alkane | Disproportionation via C-C bond cleavage | nih.gov |
| Acetic Acid | TiO2 / UV light | Mineralization to CO2 and H2O | Oxidation by hydroxyl radicals | ijche.comresearchgate.net |
Future Perspectives and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Furthermore, ML models are being trained to predict the outcomes of reactions with high accuracy. mdpi.comnih.gov By inputting the structures of acetic acid and 2,3-dimethylpentan-3-ol, along with various potential catalysts and conditions, these models can forecast reaction yields, identify potential byproducts, and suggest optimal parameters. nih.gov This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. Recent studies have demonstrated the successful application of models like FLAN-T5 and fine-tuned GPT-3.5 for generating detailed, natural-language procedures for esterification reactions. mdpi.com
Table 1: Application of AI/ML in Chemical Synthesis
| AI/ML Application | Description | Relevance to 2,3-Dimethylpentan-3-yl Acetate (B1210297) Synthesis |
|---|---|---|
| Retrosynthesis Planning | Algorithms suggest step-by-step pathways to synthesize a target molecule from available starting materials. nih.gov | Proposing novel routes to form the ester, potentially identifying more efficient precursors or catalysts. |
| Reaction Outcome Prediction | ML models predict the yield and potential byproducts of a reaction under specific conditions. nih.gov | Optimizing reaction conditions for the esterification of the sterically hindered 2,3-dimethylpentan-3-ol to maximize yield. |
| Condition Optimization | AI systems recommend the ideal solvent, temperature, and catalyst for a desired transformation. nih.gov | Accelerating the discovery of the most effective and sustainable conditions for the synthesis. |
| Procedure Generation | Generative models can translate a reaction into a detailed, step-by-step experimental procedure in natural language. mdpi.com | Automating the documentation and planning phase of the synthesis, ensuring reproducibility. |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of 2,3-dimethylpentan-3-yl acetate via Fischer esterification presents a significant chemical challenge: the reaction involves a tertiary alcohol. thermofisher.com Tertiary alcohols are notoriously difficult to esterify under standard acidic conditions due to high steric hindrance around the hydroxyl group, which impedes the nucleophilic attack, and a tendency to undergo elimination reactions (dehydration) at elevated temperatures. royalsocietypublishing.orgelsevierpure.comsarthaks.com
Consequently, a major area of future research is the design of novel catalytic systems that can facilitate this transformation with high efficiency and selectivity. Current research explores several promising avenues:
Advanced Coupling Reagents: Systems like triphenylphosphine (B44618) oxide (TPPO) combined with oxalyl chloride have been developed for esterification under mild, neutral conditions. nih.gov While initial studies show these systems still struggle with sterically hindered tertiary alcohols, further modification of the phosphine-based reagents could lead to a breakthrough. royalsocietypublishing.org
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Designing specific organocatalysts that can activate the carboxylic acid or the alcohol without promoting side reactions could provide a metal-free, environmentally benign route to the desired ester.
Base-Catalyzed Methods: While less common for direct esterification, base-catalyzed transesterification protocols are being developed. rsc.org A potential future route could involve first forming a simple, unactivated ester of acetic acid (e.g., tert-butyl acetate) and then exchanging the alcohol portion with 2,3-dimethylpentan-3-ol using a specially designed base catalyst that can accommodate the bulky substrate. rsc.org
The goal is to develop catalysts that operate at lower temperatures, minimize the formation of the 2,3-dimethylpentene byproduct, and provide high yields of the target ester.
Exploration of Bio-based Feedstocks for Sustainable Production
The principles of green chemistry are driving a shift from petrochemical-based manufacturing to the use of renewable, bio-based feedstocks. usdanalytics.com The sustainable production of 2,3-dimethylpentan-3-yl acetate would require renewable sources for both of its constituent parts.
Bio-based Acetic Acid: The production of acetic acid from biological sources is well-established and continues to evolve. resourcewise.com Traditionally made through the fermentation of ethanol (B145695) (the process that creates vinegar), industrial-scale bio-acetic acid is now being produced from a variety of feedstocks. usdanalytics.comresourcewise.com These include:
Sugars and Starches: Fermentation of sugars from sources like corn, sugarcane, and molasses is a common route. usdanalytics.commordorintelligence.com
Lignocellulosic Biomass: Advanced biorefineries can break down non-food biomass like agricultural residues (e.g., onion waste, wood chips) and forestry waste into sugars for fermentation. usdanalytics.comnih.gov
Gas Fermentation: Acetogenic bacteria can produce acetate from gaseous substrates like CO and CO2, which can be sourced from industrial off-gases or biogas. oup.com
Captured Carbon: Emerging technologies are exploring the electrochemical conversion of captured CO2 into carbon monoxide (CO), which is then transformed into multi-carbon products like acetic acid. resourcewise.com
Table 2: Selected Bio-based Feedstocks for Acetic Acid Production
| Feedstock Category | Examples | Production Method |
|---|---|---|
| Sugars/Starches | Corn, Sugarcane, Molasses | Fermentation mordorintelligence.com |
| Agricultural Waste | Onion Waste, Wood Chips, Straw | Hydrolysis and Fermentation usdanalytics.comnih.gov |
| Gaseous Substrates | Syngas (CO, H2), CO2 | Gas Fermentation by Acetogens oup.com |
| Industrial Byproducts | Crude Glycerol (B35011) | Microbial Conversion |
Bio-based 2,3-Dimethylpentan-3-ol: Creating the alcohol component, a branched C7 tertiary alcohol, from biomass is a more complex challenge but represents a key research frontier. thieme-connect.de Direct fermentation to this specific molecule is not established. However, research into "drop-in" biofuels and bio-based chemicals is opening potential pathways. mdpi.comresearchgate.net Future strategies could involve:
Upgrading of Bio-alcohols: Fermentation can readily produce simpler alcohols like bio-butanol or platform chemicals like 2,3-butanediol. taylorfrancis.comresearchgate.net Future research could focus on developing catalytic routes to couple and rearrange these smaller bio-based building blocks to create more complex structures like 2,3-dimethylpentan-3-ol.
Engineered Microorganisms: Synthetic biology may one day allow for the design of microbial metabolic pathways that can produce highly specific, branched-chain molecules directly from sugars or other renewable feedstocks.
Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring
To optimize a challenging reaction like the synthesis of 2,3-dimethylpentan-3-yl acetate, it is crucial to understand its kinetics, identify transient intermediates, and pinpoint the reaction endpoint precisely. Taking samples for offline analysis can be slow and may even disturb the reaction equilibrium. spectroscopyonline.com In situ (in the reaction vessel) monitoring techniques provide a continuous stream of real-time data without perturbing the system. mt.comyoutube.com
Future research will increasingly rely on these advanced methods:
FTIR and NIR Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Near-Infrared (NIR) spectroscopy are powerful tools for monitoring esterification reactions. mt.comresearchgate.net By inserting a probe directly into the reactor, chemists can track the concentration of reactants (disappearance of the O-H band of the alcohol and the C=O band of the acid) and the product (appearance of the ester C=O and C-O bands) in real time. researchgate.netnih.gov This data allows for precise determination of reaction rates and endpoints.
Process Mass Spectrometry: On-line mass spectrometry can be used to monitor the composition of the reaction mixture, providing quantitative data on reactants, products, and any volatile byproducts. nih.gov
Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful in aqueous or solvent-heavy systems. It can provide detailed information about molecular vibrations and changes in chemical bonding as the reaction progresses.
The integration of these spectroscopic tools with automated reactor systems and ML algorithms will enable a high degree of process control, allowing for real-time optimization of reaction conditions to maximize yield and purity. spectroscopyonline.comresearchgate.net
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The ultimate value of synthesizing a molecule like 2,3-dimethylpentan-3-yl acetate lies in its potential applications, many of which are found in materials science. Acetate esters are a versatile class of compounds used as solvents, fragrances, plasticizers, and monomers for polymers. wikipedia.orgiloencyclopaedia.orgbritannica.com
The unique structure of 2,3-dimethylpentan-3-yl acetate—specifically its bulky and branched alkyl group—could impart novel properties to materials. Interdisciplinary research at the chemistry-materials science interface would focus on:
Solvent Properties: Investigating its potential as a "green" solvent. Its branched structure might provide unique solubility characteristics for specific polymers or resins while having desirable properties like low toxicity and biodegradability.
Polymer Chemistry: The ester could potentially be used as a monomer or a modifying agent in polymer synthesis. Its bulky nature could be exploited to create polymers with high thermal stability, specific mechanical properties, or altered glass transition temperatures.
Coatings and Adhesives: Acetate esters are common components in lacquers and coatings. iloencyclopaedia.org Research could explore how incorporating 2,3-dimethylpentan-3-yl acetate into formulations affects properties like drying time, hardness, gloss, and adhesion. Its structure may act as a performance-enhancing additive.
By synthesizing this and other novel esters, chemists can provide materials scientists with a new toolbox of molecules, leading to the development of advanced materials with tailored properties for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
